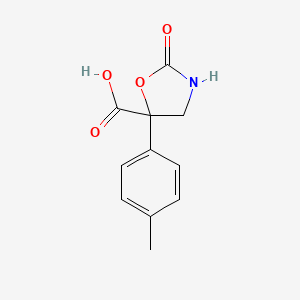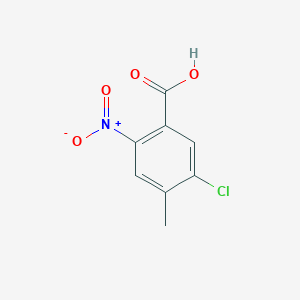![molecular formula C11H24Cl2N2O B2355713 [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride CAS No. 2580114-10-7](/img/structure/B2355713.png)
[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride”, commonly referred to as PMM, is a chemical compound that belongs to a class of compounds known as pyrrolidine derivatives. It has a CAS Number of 2580114-10-7 .
Molecular Structure Analysis
The IUPAC name of this compound is (S)- (1- (piperidin-4-ylmethyl)pyrrolidin-2-yl)methanol dihydrochloride . The InChI code is 1S/C11H22N2O.2ClH/c14-9-11-2-1-7-13 (11)8-10-3-5-12-6-4-10;;/h10-12,14H,1-9H2;2*1H/t11-;;/m0…/s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 271.23 . It is an oil at normal temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Drug Discovery
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of the piperidine nucleus in the field of drug discovery .
Anticoagulant Effect
Modesto et al. synthesized a line of 4-(piperidin-1-yl)pyridine derivatives. Structure-activity relationship studies revealed that one of these compounds exhibited strong factor IIa inhibition and showed a good anticoagulant effect .
Biological Evaluation
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Heavy Oil Recovery
Although not directly related to the specific compound , it’s worth noting that piperidine derivatives have been used in the field of heavy oil recovery . This application demonstrates the versatility of piperidine-based compounds.
Bioremediation
While not directly linked to “[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride”, it’s interesting to note that piperidine derivatives have been explored for their potential in bioremediation .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Piperidine derivatives, including this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Eigenschaften
IUPAC Name |
[(2S)-1-(piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-9-11-2-1-7-13(11)8-10-3-5-12-6-4-10;;/h10-12,14H,1-9H2;2*1H/t11-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFBXLUAGCXGRF-IDMXKUIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CCNCC2)CO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2CCNCC2)CO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate](/img/structure/B2355631.png)


![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355634.png)
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)
![N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2355638.png)

![1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2355644.png)

![4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2355648.png)
![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)
![2-(4-ethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355651.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2355653.png)